Dihydromaltol

Flavor Chemistry Sensory Science Cycloenolone Threshold

Dihydromaltol (DHM; CAS 2126179-14-2), chemically designated as 2,3-dihydro-5-hydroxy-6-methyl-4H-pyran-4-one, is a dihydropyranone-class cycloenolone compound implicated in Maillard-driven aroma generation. While it shares potent caramel-like olfactory characteristics with the broader maltol/furaneol family, its structural distinction as a pyranoid isomer fundamentally alters its sensory threshold, formation pathway, and organoleptic dominance profile relative to the commonly substituted maltol (3-hydroxy-2-methyl-4H-pyran-4-one).

Molecular Formula C6H8O3
Molecular Weight 128.13 g/mol
CAS No. 2126179-14-2
Cat. No. B8056813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDihydromaltol
CAS2126179-14-2
Molecular FormulaC6H8O3
Molecular Weight128.13 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)CCO1)O
InChIInChI=1S/C6H8O3/c1-4-6(8)5(7)2-3-9-4/h8H,2-3H2,1H3
InChIKeyYTKBKDDTNVNZLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beyond Maltol: Defining the Procurement Case for Dihydromaltol (CAS 2126179-14-2) in Cycloenolone-Dependent Formulations


Dihydromaltol (DHM; CAS 2126179-14-2), chemically designated as 2,3-dihydro-5-hydroxy-6-methyl-4H-pyran-4-one, is a dihydropyranone-class cycloenolone compound implicated in Maillard-driven aroma generation [1]. While it shares potent caramel-like olfactory characteristics with the broader maltol/furaneol family, its structural distinction as a pyranoid isomer fundamentally alters its sensory threshold, formation pathway, and organoleptic dominance profile relative to the commonly substituted maltol (3-hydroxy-2-methyl-4H-pyran-4-one) [1]. This guide isolates the specific quantitative differences that dictate its non-substitutability in precise scientific and industrial applications.

Why Maltol and Furaneol Cannot Replace Dihydromaltol in Concentration-Critical Food and Flavor Matrices


Generic substitution of DHM with maltol or DMHF fails due to a >40-fold differential in flavor threshold potency and divergent chemical formation pathways [1]. While maltol requires significantly higher mass loading to achieve the same perceived intensity, DMHF’s furanone structure leads to dominant sensory masking effects in complex matrices, a behavior not observed with DHM [1]. Furthermore, DHM’s preferential formation under non-oxidative aging conditions renders it an irreplaceable analytical marker and functional odorant in reductively processed foods, a role that oxidation-dependent analogs like hydroxymaltol cannot fulfill [2].

Quantitative Differentiation Evidence for Dihydromaltol: Threshold, Potency, and Pathway Comparisons for Scientific Procurement


Over 40-Fold Higher Sensory Potency Than Maltol Enables Ultra-Low-Dose Formulation Precision

In a direct head-to-head sensory evaluation, DHM demonstrated a flavor (retronasal) threshold in water of 50–250 µg/kg, which is approximately 40 times more potent than maltol (implied threshold of ~2000–10000 µg/kg) [1]. This quantitative gap translates directly into lower mass requirements for equivalent flavor impact, a critical factor in cost-in-use calculations when compared to generic maltol-based flavoring strategies [1].

Flavor Chemistry Sensory Science Cycloenolone Threshold

Less Than Half the Potency of DMHF Provides a Distinct Sensory Dominance Profile

When compared to its furanone isomer DMHF (2,5-dimethyl-4-hydroxy-3(2H)-furanone), DHM was determined to be less than half as potent, with a correspondingly higher threshold [1]. This lower potency versus DMHF is not a deficit but a differentiation point: in dairy matrices where both compounds co-exist, DMHF's high potency leads to sensory dominance, whereas DHM provides a controlled, background caramel note without overwhelming other characterizing odorants [1].

Flavor Chemistry Odor Activity Value Furanone vs. Pyranone

Exclusive Formation Under Non-Oxidative Conditions Differentiates DHM from Hydroxymaltol in Reductive Aging Processes

Experimental laboratory aging studies on sweet fortified red wines revealed a sharp dichotomy in formation mechanisms: dihydromaltol was identified as the characteristic volatile formed in the absence of oxidation, whereas the structurally related hydroxymaltol accumulated under oxidative conditions [1]. This redox-dependent formation specificity means that DHM serves as both an analytical marker and a functional flavor contributor exclusively in oxygen-free or controlled-atmosphere processing environments, a role that hydroxymaltol cannot perform [1].

Food Processing Reductive Aging Wine Chemistry

Distinct Maillard-Derived Genesis in Heated Oak Compared to Cyclotene and Maltol

In a detailed study of heated oak used in barrelmaking, DHM was identified alongside cyclotene and maltol as an active contributor to 'toasty caramel' aroma; however, DHM was absent from glucose pyrolysis controls and only appeared plentifully when proline was present, indicating a strict Maillard reaction dependency [1]. In contrast, cyclotene and maltol can arise from both sugar degradation and Maillard pathways, giving DHM a narrower, more predictable formation fingerprint in complex thermal processing streams [1].

Maillard Reaction Oak Wood Chemistry Volatile Profiling

DHEM Is Over 10× More Potent Than DHM, Confirming the Ethyl Homolog’s Superior Intensity and Non-Interchangeability

The synthesized ethyl homolog dihydroethylmaltol (DHEM) exhibited a flavor threshold in water of 2.5–5 µg/kg, which is more than 10 times lower (i.e., more potent) than that of DHM (50–250 µg/kg) [1]. This sharp potency gradient along the alkyl chain length within the dihydropyranone series demonstrates that DHM occupies a distinct intermediate potency level, placing it between the much weaker maltol and the stronger DHEM, and preventing any assumption of linear interchangeability among cycloenolone homologs [1].

Structure-Odor Relationship Homolog Comparison Flavor Threshold

Sensory Dominance of DHM Is Lower Than DMHF in Dairy Systems, Favoring Blending Scenarios

Applying the Odor Activity Value (OAV) concept to commercial Ryazhenka kefir and related cultured dairy samples, the study found that in all matrices containing both compounds, DMHF consistently dominated over DHM in its flavor impact [1]. This structured dominance indicates that DHM contributes a supporting rather than primary caramel character, which is crucial for natural-product fidelity when a balanced caramel background is desired without suppressing fruity or milky top-notes typically carried by furanones like DMHF [1].

Aroma Matrix Effect Dairy Flavor Odor Activity Value

Procurement-Driven Application Scenarios: Matching Dihydromaltol’s Evidenced Properties to Industrial and Scientific Use Cases


Low-Dosage Caramel-Enrichment Solutions for Clean-Label Dairy and Plant-Based Analogues

Leveraging DHM’s 40× higher flavor potency compared to maltol [1], product developers can achieve pronounced caramel flavor intensity at concentrations as low as 50–250 µg/kg in the final product, thereby maintaining clean-label commitments by reducing total flavor mass added. This is particularly impactful in Ryazhenka-style fermented dairy products and oat- or soy-based creamers that inherently lack the Maillard-derived background of traditional dairy.

Anaerobic Aging Marker and Flavor Contributor for Barrel-Aged Beverages and Non-Oxidative Spirit Finishing

DHM is the sole cycloenolone that accumulates under strictly non-oxidative aging regimes, distinguishing it from hydroxymaltol and furfural derivatives [1]. Wineries and distilleries employing vacuum-aging or nitrogen-blanketed barrel finishing can monitor DHM concentration as a quantitative process marker and simultaneously enhance 'toasty caramel' wood notes without introducing oxidation-related off-flavors.

Maillard-Specific Caramel Note for Thermally Processed Foods Requiring Pathogen Kill Steps

Because DHM formation is strictly dependent on the Maillard reaction involving amino compounds (not mere sugar pyrolysis) [1], its use as a pre-added precursor or targeted process analyte ensures that the generated caramel character is authentically linked to protein-sugar interaction during retorting, baking, or extrusion of high-protein snack foods and nutritional bars.

Calibrated Sensory Reference Standard for Cycloenolone Potency Hierarchy in Instrumental Training

With a precisely determined retronasal threshold of 50–250 µg/kg and a documented intermediate position between maltol (~2000–10000 µg/kg) and DHEM (2.5–5 µg/kg) [1], DHM serves as a stable, chemically defined reference compound for sensory panel calibration and GC-olfactometry detector tuning in laboratories studying structure-odor relationships within the cycloenolone family.

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